molecular formula C7H12ClNO3 B038068 tert-Butyl (2-chloro-2-oxoethyl)carbamate CAS No. 122451-14-3

tert-Butyl (2-chloro-2-oxoethyl)carbamate

Cat. No. B038068
CAS RN: 122451-14-3
M. Wt: 193.63 g/mol
InChI Key: QVVZPIOQOKJWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-chloro-2-oxoethyl)carbamate, also known as BOEC, is a carbamate derivative that has been used in various scientific research applications. This compound is synthesized through a multistep reaction process and has been shown to have potential in the field of drug discovery.

Scientific Research Applications

Tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a building block for the synthesis of various bioactive compounds. For example, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used in the synthesis of a potent anti-tumor agent called A-1331852. tert-Butyl (2-chloro-2-oxoethyl)carbamate has also been used in the synthesis of a novel class of histone deacetylase (HDAC) inhibitors, which have potential in the treatment of cancer and other diseases.
In chemical biology, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a tool for the study of protein function and structure. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used to selectively label lysine residues in proteins, which allows for the identification of protein-protein interactions and the study of protein function.
In organic synthesis, tert-Butyl (2-chloro-2-oxoethyl)carbamate has been used as a versatile building block for the synthesis of various complex molecules. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used as a carbonylating agent to introduce a carbamate group into organic molecules, which can be further functionalized to obtain various bioactive compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate is not well understood. However, it is believed that tert-Butyl (2-chloro-2-oxoethyl)carbamate may act as a reactive intermediate in various chemical reactions. tert-Butyl (2-chloro-2-oxoethyl)carbamate can react with various nucleophiles, such as amines and thiols, to form stable carbamate and thio-carbamate derivatives. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also react with various electrophiles, such as aldehydes and ketones, to form stable adducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl (2-chloro-2-oxoethyl)carbamate are not well studied. However, it has been shown that tert-Butyl (2-chloro-2-oxoethyl)carbamate can inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

Tert-Butyl (2-chloro-2-oxoethyl)carbamate has several advantages for lab experiments. tert-Butyl (2-chloro-2-oxoethyl)carbamate is a stable and easily synthesized compound that can be used as a building block for the synthesis of various bioactive compounds. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also be used as a tool for the study of protein function and structure.
However, tert-Butyl (2-chloro-2-oxoethyl)carbamate has some limitations for lab experiments. tert-Butyl (2-chloro-2-oxoethyl)carbamate is a toxic compound that requires careful handling and disposal. tert-Butyl (2-chloro-2-oxoethyl)carbamate can also react with various nucleophiles and electrophiles, which can complicate the synthesis of complex molecules.

Future Directions

There are several future directions for research on tert-Butyl (2-chloro-2-oxoethyl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (2-chloro-2-oxoethyl)carbamate and its derivatives. New synthetic methods can improve the yield and purity of tert-Butyl (2-chloro-2-oxoethyl)carbamate and its derivatives and can facilitate the synthesis of complex molecules.
Another direction is the study of the mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate. The mechanism of action of tert-Butyl (2-chloro-2-oxoethyl)carbamate is not well understood, and further studies can provide insights into the reactivity and selectivity of tert-Butyl (2-chloro-2-oxoethyl)carbamate in various chemical reactions.
Finally, the development of new bioactive compounds based on tert-Butyl (2-chloro-2-oxoethyl)carbamate is another future direction for research. tert-Butyl (2-chloro-2-oxoethyl)carbamate can be used as a building block for the synthesis of various bioactive compounds, and the development of new compounds can lead to the discovery of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of tert-Butyl (2-chloro-2-oxoethyl)carbamate involves a multistep reaction process. The first step is the reaction of tert-butyl carbamate with phosgene to form tert-butyl chloroformate. This is followed by the reaction of tert-butyl chloroformate with ethyl oxalyl chloride to form tert-butyl (2-chloro-2-oxoethyl) oxalate. Finally, tert-Butyl (2-chloro-2-oxoethyl)carbamate is obtained by reacting tert-butyl (2-chloro-2-oxoethyl) oxalate with ammonia. The overall reaction scheme is shown below:

properties

CAS RN

122451-14-3

Product Name

tert-Butyl (2-chloro-2-oxoethyl)carbamate

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

tert-butyl N-(2-chloro-2-oxoethyl)carbamate

InChI

InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11)

InChI Key

QVVZPIOQOKJWRD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.